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Compound of Interest

Compound Name: Methyl isoindoline-5-carboxylate

Cat. No.: B1341999

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl isoindoline-5-carboxylate is a valuable heterocyclic building block in medicinal
chemistry, serving as a key scaffold in the development of potent and selective inhibitors for
various biological targets. Its rigid bicyclic structure provides a well-defined framework for the
spatial orientation of functional groups, enabling precise interactions with protein binding sites.
This guide provides a comprehensive overview of the synthesis, key reactions, and
applications of methyl isoindoline-5-carboxylate, with a particular focus on its role in the
development of Poly(ADP-ribose) polymerase (PARP) and Phosphoinositide 3-kinase (PI3K)
inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of methyl isoindoline-5-carboxylate is
presented in the table below.
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Property Value Reference

methyl 2,3-dihydro-1H-

UPAC Name isoindole-5-carboxylate

CAS Number 742666-57-5

Molecular Formula C10H11NO2

Molecular Weight 177.20 g/mol

Appearance Solid

Storage Temperature Inert atmosphere, 2-8°C [1]

Synthesis of Methyl Isoindoline-5-Carboxylate

A plausible synthetic route to methyl isoindoline-5-carboxylate starts from 4-
(bromomethyl)-3-cyanobenzoate. The synthesis involves a reductive cyclization to form the
isoindoline ring system.

Experimental Protocol: Synthesis of Methyl Isoindoline-
5-Carboxylate

Materials:

Methyl 4-(bromomethyl)-3-cyanobenzoate

Palladium on carbon (10%)

Methanol

Hydrogen gas

Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:

 In a flame-dried flask under an inert atmosphere, dissolve methyl 4-(bromomethyl)-3-
cyanobenzoate in methanol.
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o Carefully add 10% palladium on carbon to the solution.
o Seal the flask and purge with hydrogen gas.

« Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or
hydrogenation apparatus) at room temperature.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

» Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the
palladium catalyst.

e Wash the filter cake with methanol.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel to afford methyl
isoindoline-5-carboxylate.

Note: This is a proposed synthesis based on established chemical transformations. Yields may
vary depending on the specific reaction conditions.

Key Reactions of Methyl Isoindoline-5-Carboxylate

The secondary amine of the isoindoline ring and the methyl ester at the 5-position are the
primary sites for chemical modification, allowing for the introduction of diverse functionalities.

N-Alkylation

The nitrogen atom of the isoindoline ring can be readily alkylated to introduce various
substituents, which can modulate the compound's physicochemical properties and biological
activity. N-benzylation is a common modification.

Experimental Protocol: N-Benzylation of Methyl
Isoindoline-5-Carboxylate

Materials:
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Methyl isoindoline-5-carboxylate

Benzyl bromide

Sodium hydride (60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)

Anhydrous conditions under an inert atmosphere

Procedure:

To a solution of methyl isoindoline-5-carboxylate (1.0 eq.) in anhydrous DMF at 0°C under
an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise.[2]

Stir the mixture at 0°C for 30 minutes.[2]

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0°C.[2]

Allow the reaction to warm to room temperature and stir for 4 hours.[2]

Monitor the reaction by TLC.

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous
ammonium chloride solution at 0°C.[2]

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield methyl 2-
benzylisoindoline-5-carboxylate.

Amide Coupling

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be

coupled with various amines to form amide derivatives. This is a crucial step in the synthesis of

many isoindolinone-based inhibitors.
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Experimental Protocol: Amide Coupling of Isoindoline-5-
carboxylic Acid

Materials:

Isoindoline-5-carboxylic acid (hydrolyzed from methyl isoindoline-5-carboxylate)
Amine of choice

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous DMF

Procedure:

In a flask under an inert atmosphere, dissolve isoindoline-5-carboxylic acid (1 eq.) and HATU
(1.1 eq.) in anhydrous DMF.[3]

Add DIPEA (2 eq.) to the solution.[3]

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[3]
Add the desired amine (1.2 eq.) to the mixture.[3]

Stir the reaction at room temperature for 1-4 hours.[3]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with
5% aqueous LiCl, 5% aqueous HCI, saturated agueous NaHCOs, and brine.[3]

Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography.
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Applications in Drug Discovery

The isoindoline and, more commonly, the derived isoindolinone scaffold are privileged
structures in modern drug discovery, particularly in the development of targeted cancer
therapies.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers
with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations,
inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal
defects results in cell death. The isoindolinone core, often derived from methyl isoindoline-5-
carboxylate, has been a cornerstone in the design of potent PARP inhibitors.

Isoindolinone-based PARP inhibitors act as competitive inhibitors at the NAD+* binding site of
the PARP enzyme. This prevents the synthesis of poly(ADP-ribose) chains, a critical step in the
recruitment of DNA repair proteins to sites of DNA damage. Furthermore, some PARP inhibitors
“trap” the PARP enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA
complexes that disrupt DNA replication and lead to cell death.
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The following table summarizes the inhibitory activity of representative isoindolinone-based
PARP inhibitors against various cancer cell lines.
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. Cancer BRCA
Compound Cell Line ICs0 (M) Reference
Type Status
) Breast BRCA1
Olaparib MDA-MB-436 4.7 [4]
Cancer mutant
] Ovarian BRCA2
Olaparib PEO1 0.004 [5]
Cancer mutant
) Breast BRCA1
Rucaparib MDA-MB-436 2.3 [4]
Cancer mutant
) ) Ovarian BRCA2
Niraparib PEO1 7.487 [5]
Cancer mutant
) Breast BRCA1
Talazoparib MDA-MB-436 0.0018 [4]
Cancer mutant

Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the
phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases,
including cancer. The isoindolinone scaffold has been successfully employed in the design of
inhibitors targeting various kinases, including the Phosphoinositide 3-kinase (PI13K) family.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and
metabolism. The isoindolinone core can be elaborated with substituents that specifically target
the ATP-binding pocket of different PI3K isoforms.
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The following table presents the inhibitory potency of several isoindolinone-based inhibitors
against the PI3Ky isoform.

Cellular ICso (pM)

Compound PI3Ky ICso (nM) (THP-1 cells) Reference

25 2.5 0.14 [6]

26 - 0.078 [6]

27 - 0.059 [6]

28 - 0.040 [6]

47 - 1.6 [6]
Conclusion

Methyl isoindoline-5-carboxylate is a highly versatile and valuable building block for the
synthesis of complex molecules with significant therapeutic potential. Its rigid scaffold and
readily modifiable functional groups have enabled the development of potent and selective
inhibitors of key drug targets, most notably PARP and PI3K. The synthetic routes and chemical
transformations outlined in this guide provide a solid foundation for researchers to further
explore the chemical space around this important heterocyclic core, paving the way for the
discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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heterocyclic-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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